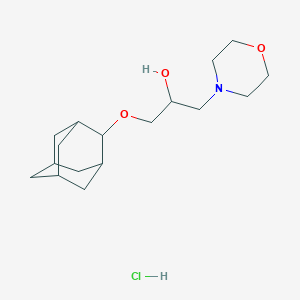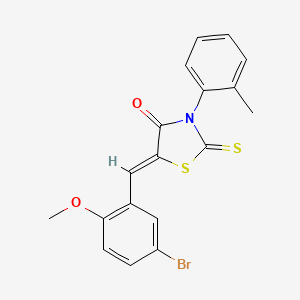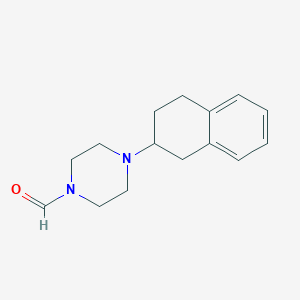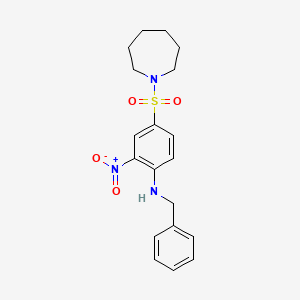
1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride, also known as AOA, is a chemical compound that has been studied for its potential therapeutic effects. AOA is a selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is involved in various cellular processes, including cell growth, survival, and metabolism. The purpose of
Mecanismo De Acción
1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride works by inhibiting the PI3K pathway, which is involved in various cellular processes, including cell growth, survival, and metabolism. The PI3K pathway is activated by various growth factors and cytokines, which bind to cell surface receptors and activate downstream signaling cascades. 1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride inhibits the activity of PI3K, which prevents the activation of downstream signaling cascades and ultimately leads to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, the improvement of glucose tolerance and insulin sensitivity, and the protection against neuronal damage. 1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride has also been shown to modulate various signaling pathways, including the mTOR pathway, which is involved in the regulation of cell growth and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride in lab experiments is its selectivity for the PI3K pathway, which allows for the specific inhibition of this pathway without affecting other signaling pathways. However, one limitation of using 1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride, including the development of more efficient synthesis methods, the investigation of its potential therapeutic effects in other diseases, and the exploration of its mechanisms of action in more detail. Additionally, the development of more potent and selective inhibitors of the PI3K pathway could lead to the development of new therapies for various diseases.
Métodos De Síntesis
1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride can be synthesized using a multi-step process that involves the reaction of 2-adamantanol with 4-morpholineethanol, followed by the addition of 3-chloropropanol and hydrochloric acid. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride has been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride has been shown to inhibit the growth and proliferation of cancer cells by targeting the PI3K pathway. In diabetes research, 1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride has been shown to improve glucose tolerance and insulin sensitivity in animal models. In neurodegenerative disorder research, 1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride has been shown to protect against neuronal damage and improve cognitive function in animal models.
Propiedades
IUPAC Name |
1-(2-adamantyloxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO3.ClH/c19-16(10-18-1-3-20-4-2-18)11-21-17-14-6-12-5-13(8-14)9-15(17)7-12;/h12-17,19H,1-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVIGAVXFFTJOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2C3CC4CC(C3)CC2C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4956025.png)
![[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol](/img/structure/B4956028.png)
![4-{[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B4956031.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B4956037.png)
![1-[2-(4-fluorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4956045.png)
![2-(1-{1-[(6-methoxy-3-pyridinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol](/img/structure/B4956065.png)
![5,7-bis(difluoromethyl)-N-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4956077.png)
![5-bromo-N-dibenzo[b,d]furan-3-yl-2-methoxybenzamide](/img/structure/B4956082.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4956096.png)


![N-cyclopentyl-4,4,4-trifluoro-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)butanamide](/img/structure/B4956110.png)
